molecular formula C8H10O3S B1583144 2,3-Dimethylbenzenesulfonic acid CAS No. 25321-41-9

2,3-Dimethylbenzenesulfonic acid

Cat. No.: B1583144
CAS No.: 25321-41-9
M. Wt: 186.23 g/mol
InChI Key: ZZXDRXVIRVJQBT-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbenzenesulfonic acid can be synthesized through the sulfonation of 2,3-dimethylbenzene (o-xylene) using sulfur trioxide or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation process, where o-xylene is reacted with sulfur trioxide in a reactor. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound, which can be further acidified to obtain the free acid .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylbenzenesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. The sulfonic acid group is highly polar and can form strong hydrogen bonds, making it effective in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2,4-Dimethylbenzenesulfonic acid
  • 2,5-Dimethylbenzenesulfonic acid
  • 2,6-Dimethylbenzenesulfonic acid
  • p-Toluenesulfonic acid

Comparison: 2,3-Dimethylbenzenesulfonic acid is unique due to the specific positioning of the methyl groups, which influences its reactivity and properties. Compared to other dimethylbenzenesulfonic acids, the 2,3-isomer has distinct steric and electronic effects that affect its behavior in chemical reactions .

Properties

IUPAC Name

2,3-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXDRXVIRVJQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881225
Record name 2,3-Xylenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, dimethyl-
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CAS No.

25241-16-1, 25321-41-9
Record name 2,3-Dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, dimethyl-
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Record name 2,3-Xylenesulfonic acid
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Record name Xylenesulphonic acid
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Record name 2,3-Dimethylbenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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